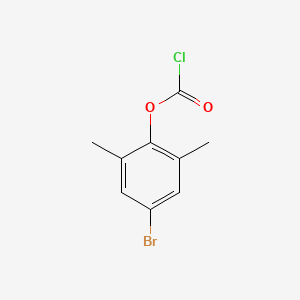

3-Chloro-2',6'-dimethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

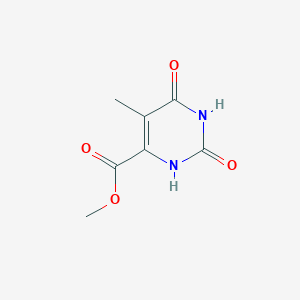

3-Chloro-2',6'-dimethylbenzophenone (3-C2,6'-DMBP) is a synthetic compound commonly used as a photostabilizer in the manufacture of plastics, cosmetics, and other products. It is a member of the benzophenone family, which also includes benzophenone-3 (BP-3) and benzophenone-4 (BP-4). 3-C2,6'-DMBP has been found to be toxic to aquatic organisms, which has led to its restricted use in some areas. In

Aplicaciones Científicas De Investigación

3-C2,6'-DMBP is used in a variety of scientific research applications. It has been used in studies investigating the photostabilization of plastic products, the photostabilization of cosmetics, and the photodegradation of organic compounds. It has also been used in studies of the toxicity of chemicals to aquatic organisms, as well as in studies of the phototoxicity of chemicals to human skin.

Mecanismo De Acción

3-C2,6'-DMBP acts as a photostabilizer, meaning that it absorbs ultraviolet (UV) light and prevents the breakdown of plastics, cosmetics, and other products. It does this by absorbing UV radiation and converting it into harmless heat energy. This prevents the UV radiation from breaking down the molecules of the product, thus extending its shelf life.

Biochemical and Physiological Effects

3-C2,6'-DMBP has been found to be toxic to aquatic organisms, and its use is therefore restricted in some areas. It has also been found to be phototoxic to human skin, meaning that it can cause skin irritation and sunburn when exposed to sunlight.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The two-step reaction process used to synthesize 3-C2,6'-DMBP is relatively simple and cost-effective, making it a suitable choice for lab experiments. However, its toxicity to aquatic organisms and phototoxicity to human skin should be taken into account when conducting experiments with this compound.

Direcciones Futuras

For 3-C2,6'-DMBP include further research into its photostabilization and photodegradation properties, as well as research into its potential applications in the manufacture of plastics, cosmetics, and other products. Additionally, further research into its toxicity and phototoxicity to aquatic organisms and human skin is needed in order to assess its safety for use in products. Finally, research into its potential uses as a photoprotectant in sunscreen and other skin care products should also be explored.

Métodos De Síntesis

3-C2,6'-DMBP is synthesized through a two-step reaction process. In the first step, a chlorination reaction is used to produce an intermediate product, 2',6'-dichloro-3-methylbenzophenone (2',6'-DCMBP). This intermediate is then subjected to a second reaction, a methylation reaction, which produces 3-C2,6'-DMBP. The two-step reaction process is relatively simple and cost-effective, making it a suitable choice for industrial applications.

Propiedades

IUPAC Name |

(3-chlorophenyl)-(2,6-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAACZZFLXPFKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2',6'-dimethylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)

![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)

![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)

![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)